

A Comparative Analysis of the Antioxidant Capacities of Gentiana lutea and Ginkgo biloba

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Compound of Interest

Compound Name: *GENTIANA LUTEA ROOT
EXTRACT*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antioxidant capacities of two prominent medicinal plants, *Gentiana lutea* (Great Yellow Gentian) and *Ginkgo biloba* (Ginkgo). The following sections present a compilation of experimental data, detailed methodologies for key antioxidant assays, and a visualization of the experimental workflow, offering a valuable resource for research and development in the field of natural antioxidant discovery.

Quantitative Antioxidant Capacity

The antioxidant potential of plant extracts is commonly evaluated through various *in vitro* assays. This section summarizes the key quantitative data for *Gentiana lutea* and *Ginkgo biloba* from multiple studies, focusing on their radical scavenging activity (DPPH and ABTS assays), total phenolic content (TPC), and total flavonoid content (TFC).

Table 1: Comparative Antioxidant Activities of *Gentiana lutea* and *Ginkgo biloba* Extracts

Plant Species	Extract Type	Assay	Result	Reference
Gentiana lutea	Petrol Ether (Flower)	DPPH IC ₅₀	105.38 ± 10.54 µg/mL	[1]
Petrol Ether (Stem)	DPPH IC ₅₀	94.46 ± 9.45 µg/mL	[1]	
Ethanol (Flower)	DPPH IC ₅₀	143.15 ± 14.32 µg/mL	[1]	
Ethanol (Stem)	DPPH IC ₅₀	146.90 ± 14.69 µg/mL	[1]	
Water (Leaves)	DPPH IC ₅₀	727.71 ± 72.77 µg/mL	[1]	
50% Methanol (Root)	DPPH	15.89 ± 0.5 µmol TE/g DW	[2]	
Water (Root)	DPPH	12.34 ± 1.5 µmol TE/g DW	[2]	
50% Methanol (Root)	ABTS	48.90 ± 1.8 µmol TE/g DW	[2]	
Water (Root)	ABTS	33.28 ± 1.5 µmol TE/g DW	[2]	
50% Methanol (Root)	Superoxide Scavenging IC ₅₀	23.21 ± 2.8 mg/mL	[3]	
Water (Root)	Superoxide Scavenging IC ₅₀	30.00 ± 2.8 mg/mL	[3]	
Ginkgo biloba	Methanolic (Leaves)	DPPH	1.545 mg TEAC/g FM	[4]
Ethanollic Extract	DPPH Inhibition	>80% at 0.01 mg/mL	[5]	
Ethyl Acetate Extract	DPPH Inhibition	>80% at 0.01 mg/mL	[5]	

Methanolic (Seeds)	DPPH	0.58% of Trolox activity	[6]
Methanolic (Seeds)	ABTS	1.34% of Trolox activity	[6]
Commercial Preparations	ABTS	~50-fold variation	[7]

IC₅₀: Half maximal inhibitory concentration. A lower IC₅₀ value indicates higher antioxidant activity. TEAC: Trolox Equivalent Antioxidant Capacity. FM: Fresh Matter. DW: Dry Weight. TE: Trolox Equivalents.

Table 2: Total Phenolic and Flavonoid Content of *Gentiana lutea* and *Ginkgo biloba* Extracts

Plant Species	Extract Type	Total Phenolic Content (TPC)	Total Flavonoid Content (TFC)	Reference
Gentiana lutea	50% Methanol (Root)	12.03 ± 1.8 g GAE/g DW	Not Reported	[2]
Water (Root)	3.79 ± 1.7 g GAE/g DW	Not Reported	[2]	
Ginkgo biloba	Methanolic (Leaves)	2.803 mg GAE/g FM	4.649 µg QE/g FM	[4]
Methanolic (Leaves)	76.0 ± 5.2 mg GAE/g DW	Not Reported	[8]	

GAE: Gallic Acid Equivalents. QE: Quercetin Equivalents. FM: Fresh Matter. DW: Dry Weight.

Experimental Protocols

The following sections detail the methodologies for the key antioxidant assays cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Procedure:

- A solution of DPPH in methanol (e.g., 2.4 mg in 100 ml) is prepared.[\[9\]](#)
- A small volume of the plant extract (e.g., 5 μ L) is added to a larger volume of the methanolic DPPH solution (e.g., 3.995 ml).[\[9\]](#)
- The mixture is shaken vigorously and incubated at room temperature in the dark for a specified time (e.g., 30 minutes).[\[9\]](#)
- The absorbance of the reaction mixture is measured at a specific wavelength (e.g., 515 nm or 517 nm) using a spectrophotometer.[\[9\]](#)[\[10\]](#)
- The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100.
[\[9\]](#)
- The results can be expressed as IC₅₀, which is the concentration of the extract required to scavenge 50% of the DPPH radicals.[\[11\]](#)

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS^{•+}), which has a characteristic blue-green color.

Procedure:

- The ABTS^{•+} radical cation is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in a 1:1 volume ratio. The mixture is kept in the dark at room temperature for 12-16 hours before use.[\[9\]](#)[\[11\]](#)

- The ABTS•+ solution is then diluted with a solvent (e.g., methanol or ethanol) to obtain an absorbance of approximately 0.700 at 734 nm.[9]
- A small volume of the plant extract (e.g., 5 µL or 10 µL) is added to a larger volume of the diluted ABTS•+ solution (e.g., 3.995 ml or 1 ml).[9][11]
- The mixture is incubated at room temperature for a set time (e.g., 30 minutes).[9]
- The absorbance is measured at 734 nm.[9]
- The percentage of ABTS•+ scavenging activity is calculated using a similar formula to the DPPH assay.
- The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the sample to that of Trolox, a water-soluble vitamin E analog.[7]

Total Phenolic Content (TPC) Assay (Folin-Ciocalteu Method)

This method determines the total concentration of phenolic compounds in a sample. The Folin-Ciocalteu reagent reacts with phenolic compounds to form a blue-colored complex, the intensity of which is proportional to the phenolic content.

Procedure:

- An aliquot of the plant extract (e.g., 0.5 ml) is mixed with the Folin-Ciocalteu reagent.
- After a short incubation period (e.g., 5-8 minutes), a solution of sodium carbonate (e.g., 7.5%) is added to the mixture.
- The final volume is adjusted with distilled water, and the mixture is incubated for a specific time (e.g., 2 hours) at room temperature.
- The absorbance of the resulting blue solution is measured at a specific wavelength (e.g., 725 nm or 765 nm).

- A calibration curve is prepared using a standard phenolic compound, typically gallic acid.
- The total phenolic content is expressed as mg of gallic acid equivalents per gram of sample (mg GAE/g).

Total Flavonoid Content (TFC) Assay (Aluminum Chloride Colorimetric Method)

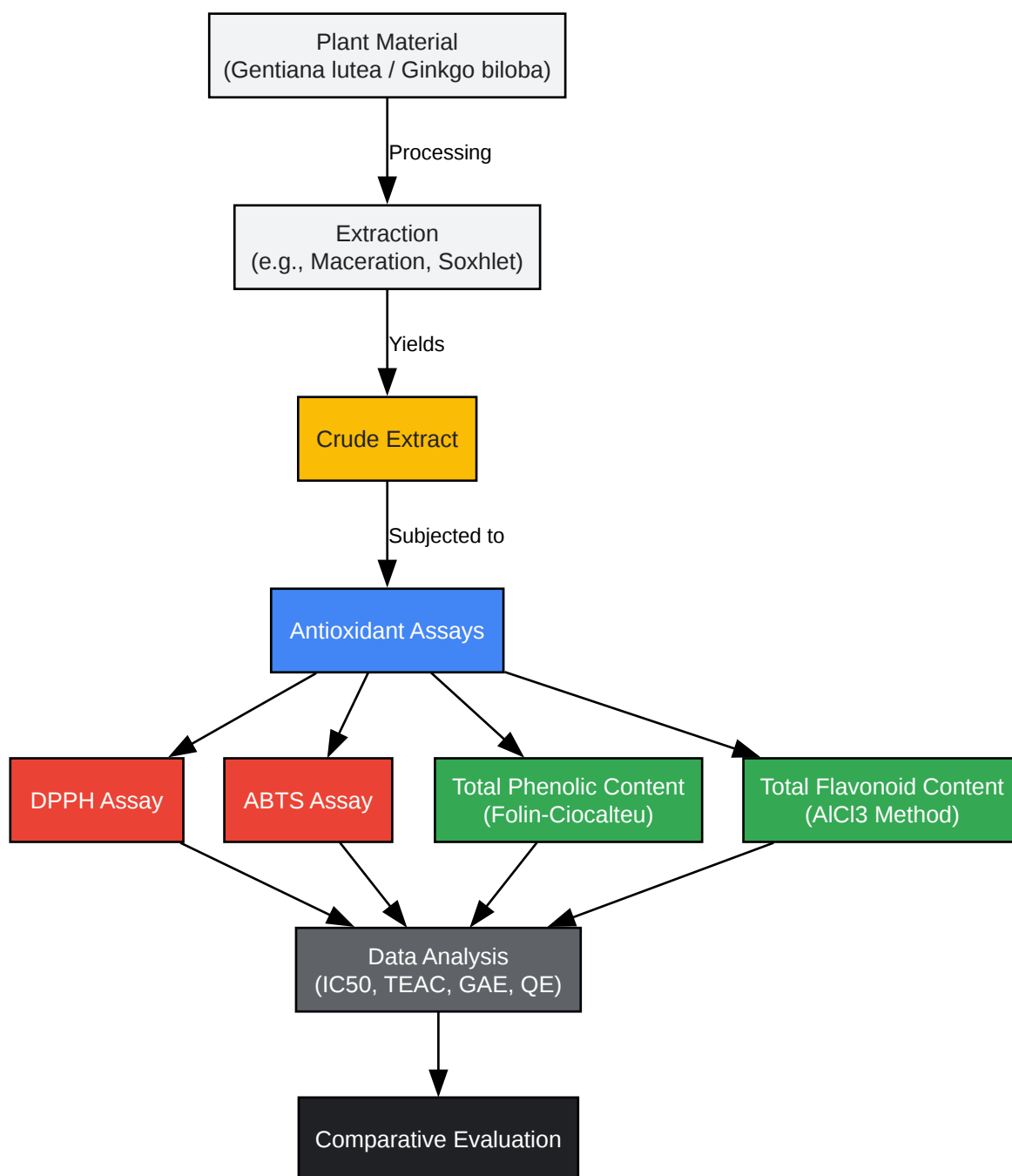
This assay is used to quantify the total flavonoid content in a sample. Aluminum chloride forms a stable complex with the C-4 keto group and either the C-3 or C-5 hydroxyl group of flavones and flavonols.

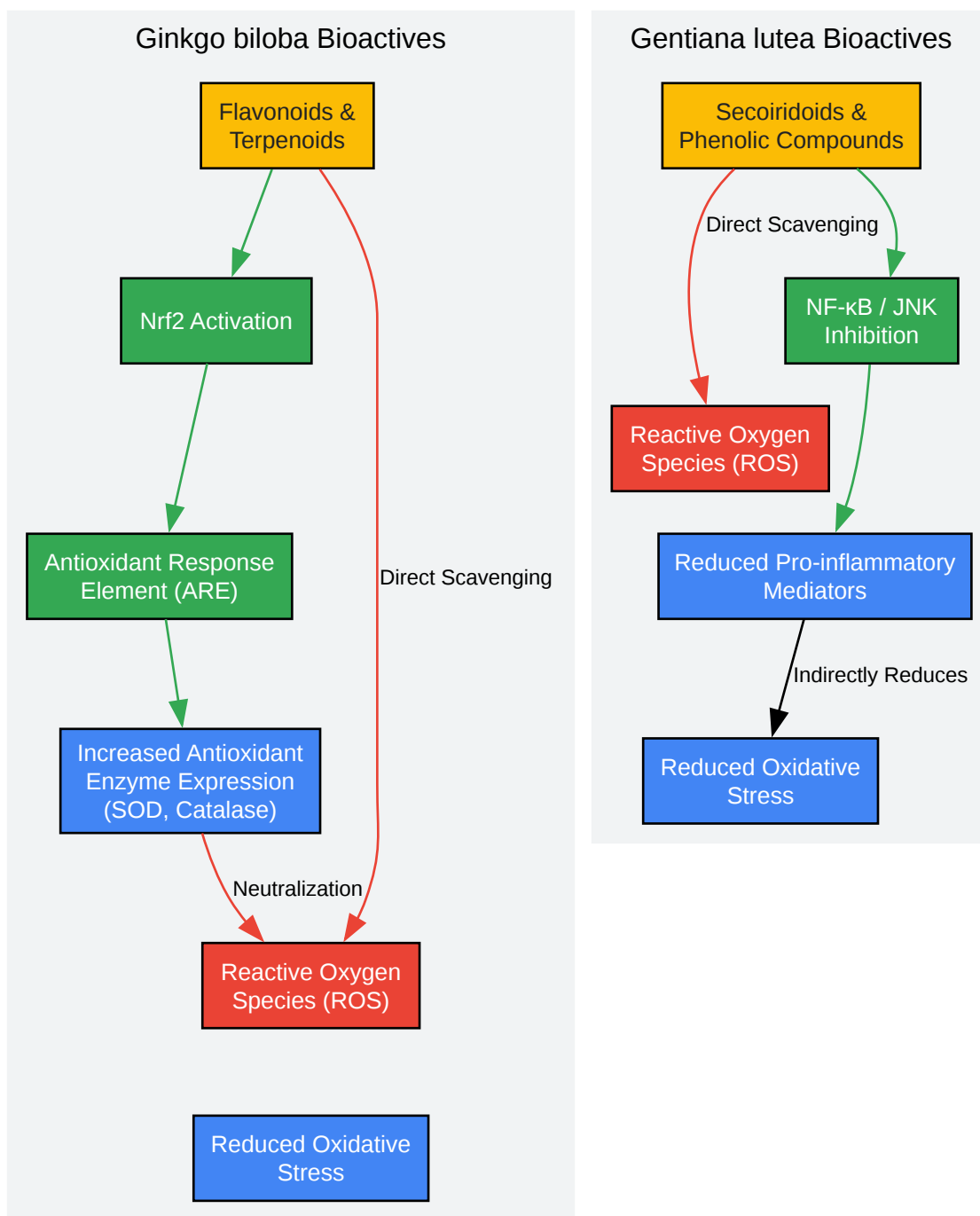
Procedure:

- An aliquot of the plant extract is mixed with distilled water and a sodium nitrite solution (e.g., 5%).
- After a short incubation (e.g., 5 minutes), an aluminum chloride solution (e.g., 10%) is added.
- After another incubation period (e.g., 6 minutes), a sodium hydroxide solution (e.g., 1 M) is added to the mixture.
- The final volume is immediately made up with distilled water, and the mixture is thoroughly mixed.
- The absorbance is measured at a specific wavelength (e.g., 510 nm).
- A calibration curve is prepared using a standard flavonoid, such as catechin or quercetin.
- The total flavonoid content is expressed as mg of the standard equivalent per gram of sample (e.g., mg QE/g).

Visualizations

Experimental Workflow for Antioxidant Capacity Assessment





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